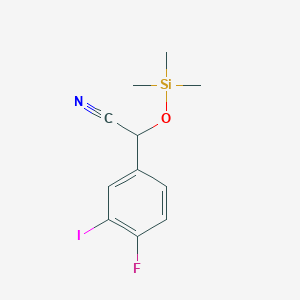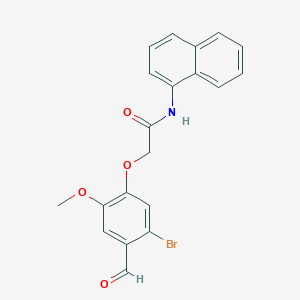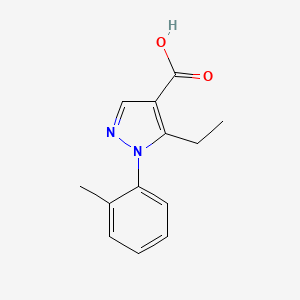
2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile is a useful research compound. Its molecular formula is C11H13FINOSi and its molecular weight is 349.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- The compound 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile, while not directly studied, is closely related to compounds that have been investigated for their unusual reactivity and synthesis methods. For instance, similar compounds like 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile have shown uncommon reactivity, losing fluorine atoms and forming trimeric compounds, which were characterized using NMR and MS/MS studies (Stazi et al., 2010). Another example is α-fluorophenylacetonitriles, which are prepared using benzaldehyde cyanohydrin trimethylsilylethers and have applications in synthesizing α-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).
Organic Synthesis Applications
- 3-Fluoro-4-hexylthiophene, synthesized using a process involving trimethylsilyl groups, shows potential in tuning the electronic properties of conjugated polythiophenes. This indicates the role of fluoroaryl compounds with silyl groups in electronic material synthesis (Gohier et al., 2013).
Antimicrobial Activity
- Synthesis techniques like Gewald synthesis, involving fluoroaryl compounds with trimethylsilyl groups, have been used to create novel Schiff bases. These bases, derived from 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, have shown significant antimicrobial activity, suggesting potential applications in medicinal chemistry (Puthran et al., 2019).
Material Chemistry
- The study of fluorinated compounds, like those similar to this compound, has significant implications in material chemistry. For instance, the synthesis of 2-fluoro-4-methoxyaniline, which is structurally related, has been explored for its potential applications in creating new materials (Ragan et al., 2003).
Fluorination Techniques
- Research has been conducted on efficient fluorination techniques using trimethylsilyl cyanide, applicable to various alkyl halides, demonstrating the chemical versatility and potential of fluorinated compounds in synthetic chemistry (Yabe et al., 2009).
Electropolymerization and Electrochemistry
- Compounds structurally related to this compound have been explored for their electropolymerization capabilities and electrochemical properties, suggesting potential applications in advanced polymer and material sciences (Kunugi et al., 1993).
Sensor Technology
- The development of water-soluble fluorophores from iodophenyl compounds, which are structurally related, for selective fluorescent quenching in the detection of Cu2+ in aqueous media highlights the role of such compounds in sensor technology and analytical chemistry (Sirilaksanapong et al., 2012).
特性
IUPAC Name |
2-(4-fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGVIAGOYYOXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)
![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)
![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)
![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)

